Cas no 2287301-10-2 (5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole)
![5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole structure](https://ja.kuujia.com/scimg/cas/2287301-10-2x500.png)
5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole 化学的及び物理的性質
名前と識別子
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- 2287301-10-2
- EN300-6749295
- 5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole
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- インチ: 1S/C12H14ClN3O/c13-10-3-4-12-11(6-10)14-15-16(12)7-9-2-1-5-17-8-9/h3-4,6,9H,1-2,5,7-8H2
- InChIKey: KXRGRBVGIFUGMG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)N=NN2CC1COCCC1
計算された属性
- せいみつぶんしりょう: 251.0825398g/mol
- どういたいしつりょう: 251.0825398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 39.9Ų
5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6749295-0.05g |
5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287301-10-2 | 95.0% | 0.05g |
$744.0 | 2025-03-13 | |
Enamine | EN300-6749295-0.1g |
5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287301-10-2 | 95.0% | 0.1g |
$779.0 | 2025-03-13 | |
Enamine | EN300-6749295-0.5g |
5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287301-10-2 | 95.0% | 0.5g |
$849.0 | 2025-03-13 | |
Enamine | EN300-6749295-0.25g |
5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287301-10-2 | 95.0% | 0.25g |
$814.0 | 2025-03-13 | |
Enamine | EN300-6749295-2.5g |
5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287301-10-2 | 95.0% | 2.5g |
$1735.0 | 2025-03-13 | |
Enamine | EN300-6749295-1.0g |
5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287301-10-2 | 95.0% | 1.0g |
$884.0 | 2025-03-13 | |
Enamine | EN300-6749295-5.0g |
5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287301-10-2 | 95.0% | 5.0g |
$2566.0 | 2025-03-13 | |
Enamine | EN300-6749295-10.0g |
5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287301-10-2 | 95.0% | 10.0g |
$3807.0 | 2025-03-13 |
5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole 関連文献
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazoleに関する追加情報
Recent Advances in the Study of 5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole (CAS: 2287301-10-2)
The compound 5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole (CAS: 2287301-10-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic versatility of 5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole, which serves as a key intermediate in the preparation of various biologically active molecules. The compound's benzotriazole core, coupled with the chloro and oxan-3-ylmethyl substituents, provides a scaffold for further functionalization, making it a valuable building block in medicinal chemistry. Researchers have explored its use in the synthesis of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
In terms of biological activity, preliminary in vitro studies have demonstrated that 5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole exhibits moderate inhibitory effects against certain cancer cell lines, particularly those associated with solid tumors. The mechanism of action appears to involve interference with cellular signaling pathways, although further investigation is required to elucidate the precise molecular targets. Additionally, the compound has shown promising activity against bacterial strains, suggesting potential applications in addressing antibiotic resistance.
From a structural perspective, computational modeling and X-ray crystallography studies have provided insights into the compound's conformational preferences and interactions with biological macromolecules. These findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity. Notably, the oxan-3-ylmethyl group has been identified as a critical moiety for modulating the compound's pharmacokinetic properties, including solubility and membrane permeability.
Despite these promising developments, challenges remain in optimizing the therapeutic potential of 5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole. Issues such as metabolic stability, toxicity profiles, and formulation strategies need to be addressed in future studies. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 5-chloro-1-[(oxan-3-yl)methyl]-1H-1,2,3-benzotriazole represents a promising scaffold for drug discovery, with diverse applications in oncology and infectious diseases. Continued research into its structure-activity relationships and mechanism of action will be crucial for unlocking its full therapeutic potential. This brief underscores the importance of interdisciplinary approaches in advancing the development of novel chemical entities in the biomedical field.
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